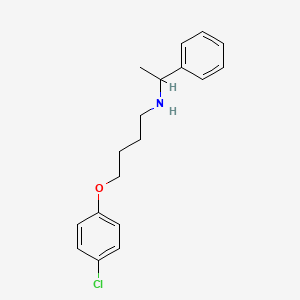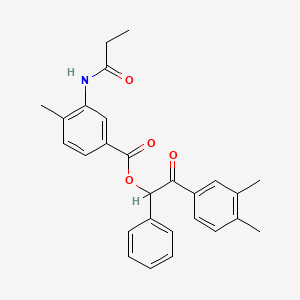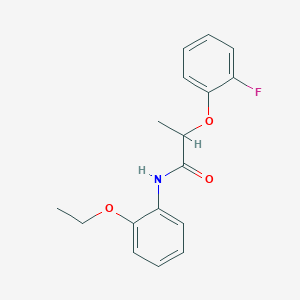![molecular formula C16H22INO6 B4040805 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040805.png)
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
描述
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is an organic compound with the molecular formula C14H20INO2. This compound is notable for its unique structure, which includes an iodophenoxy group attached to a morpholine ring. The presence of iodine in the structure makes it particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenoxy ketones, while reduction could produce iodophenoxy alcohols.
科学研究应用
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The iodophenoxy group may play a crucial role in binding to these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 4-(2-(2,6-Difluoro-4-iodophenoxy)ethyl)morpholine
- 4-(2-(2,6-Difluoro-3-iodophenoxy)ethyl)morpholine
Uniqueness
Compared to similar compounds, 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern and the presence of the dimethylmorpholine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2.C2H2O4/c1-11-9-16(10-12(2)18-11)7-8-17-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBENQCINXVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid](/img/structure/B4040733.png)

![2-{[(2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4040741.png)
![1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4040742.png)
![[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate](/img/structure/B4040753.png)
![1-[3-(1-naphthyloxy)propyl]azepane oxalate](/img/structure/B4040758.png)
![6-(2-Chloro-5-nitrophenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4040767.png)

![1-(4-nitrophenyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B4040786.png)
![N-[3-(2,5-dichlorophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4040791.png)
![6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4040795.png)
![20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B4040796.png)
![2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4040798.png)

